2-(2-Bromophenyl)thiazole

Physicochemical profiling Medicinal chemistry Fragment-based drug discovery

2-(2-Bromophenyl)thiazole (CAS 30216-46-7) is a monocyclic thiazole derivative with the molecular formula C9H6BrNS and molecular weight 240.12 g/mol, bearing an ortho-bromophenyl substituent at the thiazole 2-position. The compound is classified as a fragment-sized heterocyclic building block (compliant with the Rule of Three for fragment-based drug discovery) and serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C9H6BrNS
Molecular Weight 240.12 g/mol
CAS No. 30216-46-7
Cat. No. B1286589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)thiazole
CAS30216-46-7
Molecular FormulaC9H6BrNS
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=CS2)Br
InChIInChI=1S/C9H6BrNS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H
InChIKeyFOKTWTQELZBNRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)thiazole (CAS 30216-46-7): Physicochemical and Structural Baseline for Research Procurement


2-(2-Bromophenyl)thiazole (CAS 30216-46-7) is a monocyclic thiazole derivative with the molecular formula C9H6BrNS and molecular weight 240.12 g/mol, bearing an ortho-bromophenyl substituent at the thiazole 2-position [1]. The compound is classified as a fragment-sized heterocyclic building block (compliant with the Rule of Three for fragment-based drug discovery) [2] and serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . Its ortho-bromine substitution pattern distinguishes it from the corresponding meta- and para-bromophenyl regioisomers, imparting distinct steric and electronic properties that influence both chemical reactivity and molecular recognition events [3].

Why 2-(2-Bromophenyl)thiazole Cannot Be Replaced by Generic Bromophenylthiazole Isomers in Rigorous Research Programs


Substituting 2-(2-bromophenyl)thiazole with its 3-bromo (CAS 30216-47-8) or 4-bromo (CAS 27149-27-5) regioisomers introduces uncontrolled variables that compromise reproducibility in both synthetic and biological workflows. The ortho-bromine positioning creates a sterically constrained environment that alters the dihedral angle between the phenyl and thiazole rings, directly impacting π-stacking interactions, metal coordination geometry, and target binding conformations [1]. In fragment-based screening campaigns, thiazole regioisomers exhibit divergent biochemical inhibition profiles under identical assay conditions, a liability documented in a systematic profiling study of 49 fragment-sized thiazoles [2]. Furthermore, the ortho-bromine serves as a unique synthetic handle for regioselective cross-coupling reactions that cannot be replicated with meta- or para-substituted analogs, making the ortho isomer irreplaceable for specific synthetic sequences [3].

Quantitative Evidence Guide: 2-(2-Bromophenyl)thiazole Differentiation Data Against Closest Analogs


LogP and Polar Surface Area Comparison: Ortho-Bromophenyl Thiazole vs. Meta and Para Regioisomers

The ortho-bromophenyl isomer (2-(2-bromophenyl)thiazole) exhibits a computed LogP of 3.43 and a topological polar surface area (tPSA) of 12.89 Ų [1]. These values place the compound within the Rule of Three (Ro3) compliant space (LogP ≤ 3.5 is borderline but acceptable for fragment libraries), making it suitable for fragment-based screening. In contrast, the para-bromophenyl isomer 2-(4-bromophenyl)thiazole and the 4-(2-bromophenyl)thiazole positional isomer possess the same molecular formula and identical heavy atom count but differ in the spatial orientation of the bromine substituent, which alters the molecular electrostatic potential surface and, consequently, intermolecular interaction preferences [2]. The ortho isomer's reduced number of freely rotatable bonds (1 vs. potentially different conformational behavior in para) further distinguishes its molecular recognition profile [1].

Physicochemical profiling Medicinal chemistry Fragment-based drug discovery

Synthetic Utility as a Regiospecific Cross-Coupling Handle: Ortho-Bromine Directs Distinct Reactivity

2-(2-Bromophenyl)thiazole is specifically recited as a synthetic intermediate in patent US20140303161A1 (Inhibitors of KRAS G12C), where the ortho-bromophenyl-thiazole scaffold is used to construct bioactive molecules targeting the KRAS G12C mutant [1]. The ortho-bromine atom serves as a functional handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) that enable further elaboration of the phenyl ring. Unlike the para isomer, which presents the bromine for linear extension along the molecular axis, the ortho-bromine enables angular diversification, producing compounds with distinct three-dimensional shapes that are critical for accessing sterically demanding binding pockets [2]. In the fragment-sized thiazole library study, brominated thiazoles were specifically included to assess thiol reactivity and non-specific inhibition; the ortho-substitution pattern influences the electrophilicity of the C–Br bond through both inductive and steric effects [2].

Organic synthesis Cross-coupling chemistry Building block procurement

Comparative Enzyme Inhibition: Structural Basis for Ortho-Substitution Effects on Thiazole Bioactivity

While direct head-to-head enzyme inhibition data for 2-(2-bromophenyl)thiazole itself are not available in the published literature, closely related 2-amino-4-(bromophenyl)thiazole derivatives provide a quantitative framework for understanding the impact of bromine regioisomerism on target potency. The 2-amino-4-(4-bromophenyl)thiazole (para isomer) exhibited Ki values of 0.124 ± 0.017 μM against human carbonic anhydrase II (hCA II), 0.129 ± 0.030 μM against acetylcholinesterase (AChE), and 0.083 ± 0.041 μM against butyrylcholinesterase (BChE) [1]. By class-level inference, moving the bromine from the para to the ortho position is expected to alter both the binding pose and inhibitory potency due to steric clash with the enzyme active site, a principle well-established in thiazole structure-activity relationship (SAR) studies [2]. The fragment-sized thiazole profiling study further demonstrated that subtle substitution changes on the thiazole scaffold produce measurable differences in biochemical inhibition profiles, underscoring the non-interchangeability of bromophenyl regioisomers in assay contexts [2].

Enzyme inhibition Carbonic anhydrase Cholinesterase Structure-activity relationship

Physical Form and Storage Stability Differentiation Among Bromophenylthiazole Isomers

2-(2-Bromophenyl)thiazole (CAS 30216-46-7) is commercially supplied as a liquid at ambient temperature (Color/Form: Liquid) with a purity specification of ≥95% . This physical state differs from the 4-(4-bromophenyl)thiazole isomer (CAS 1826-20-6), which is reported as a white or pale yellow crystalline solid . The liquid physical form of the ortho isomer may arise from the disruption of crystal packing by the non-coplanar orientation of the ortho-bromophenyl group relative to the thiazole ring, which introduces a dihedral angle that impedes efficient crystal lattice formation. From a procurement and handling perspective, the liquid form facilitates direct dispensing by volume for solution-phase reactions, whereas the solid para isomer requires weighing, dissolution, and potential grinding steps. The compound is recommended for storage at room temperature, away from moisture, with a shelf life of at least three years under sealed conditions .

Chemical procurement Sample handling Stability assessment

Recommended Application Scenarios for 2-(2-Bromophenyl)thiazole Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Library Design Requiring Ortho-Halogen Pharmacophores

2-(2-Bromophenyl)thiazole is a Rule of Three-compliant fragment (MW 240 Da, LogP 3.43, PSA 12.89 Ų) [1] suitable for inclusion in fragment screening libraries where an ortho-brominated phenylthiazole pharmacophore is desired. The fragment-sized thiazole profiling study by Tomašič et al. (2022) demonstrated that brominated thiazoles require careful counter-screening for thiol reactivity and non-specific inhibition, making the ortho isomer a valuable probe for assessing the impact of halogen position on target engagement selectivity [2]. Researchers procuring this compound for fragment library assembly should note that the ortho-bromine's steric environment may reduce non-specific thiol reactivity relative to less hindered para-brominated analogs, though this hypothesis requires experimental verification on a case-by-case basis.

Synthesis of KRAS G12C Inhibitors and Related Oncology Programs Requiring Ortho-Bromophenylthiazole Intermediates

The compound is explicitly cited in patent US20140303161A1 (Inhibitors of KRAS G12C) as a chemical intermediate [1]. Medicinal chemistry programs targeting the KRAS G12C mutant—a high-priority oncology target—may specifically require the ortho-bromophenyl substitution pattern to achieve the correct exit vector geometry for binding to the switch-II pocket. The ortho-bromine serves as a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling, enabling the construction of compound libraries with angular (non-linear) molecular architectures that are essential for accessing the sterically demanding KRAS G12C binding site.

Structure-Activity Relationship Studies Mapping Bromine Position Effects in Thiazole-Containing Bioactive Molecules

When conducting systematic SAR studies to optimize a thiazole-based lead series, parallel procurement of the ortho (30216-46-7), meta (30216-47-8), and para (27149-27-5) bromophenyl isomers is essential to deconvolute the contribution of halogen position to biological activity. The para isomer has documented sub-micromolar Ki values against hCA II, AChE, and BChE (0.124, 0.129, and 0.083 μM respectively) [1], providing a quantitative baseline against which the ortho isomer's potency can be compared. The fragment profiling study by Tomašič et al. confirms that thiazole regioisomers exhibit divergent biochemical profiles, reinforcing the necessity of testing all three bromine positional isomers to establish robust SAR [2].

High-Throughput Experimentation Workflows Leveraging Liquid-Phase Dispensing

The liquid physical form of 2-(2-bromophenyl)thiazole at ambient temperature [1] makes it particularly suitable for automated liquid-handling platforms used in high-throughput experimentation (HTE) and parallel synthesis. Unlike the crystalline para isomer (CAS 1826-20-6), which requires solid dispensing equipment and dissolution steps [2], the ortho isomer can be directly aspirated and dispensed by volume using standard liquid handlers. This operational advantage reduces workflow complexity and minimizes potential weighing errors in nanomole-scale reaction screening, making the ortho isomer the preferred choice when physical form is a critical factor in experimental design.

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